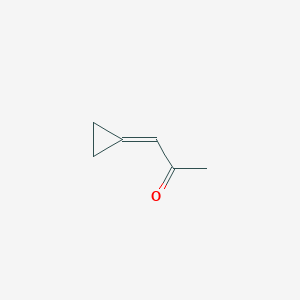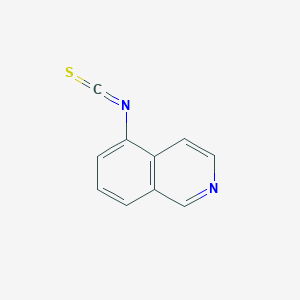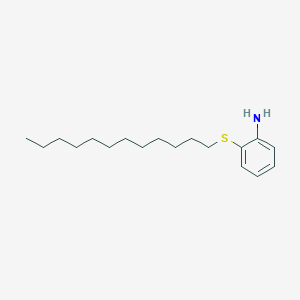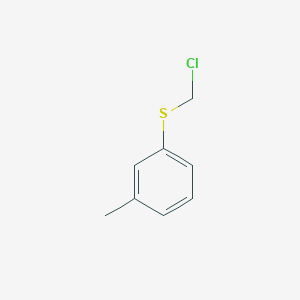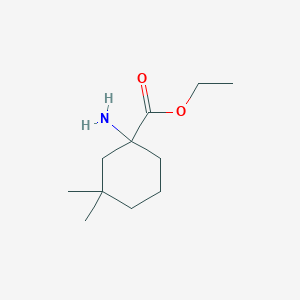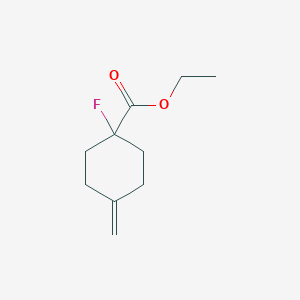
ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate
描述
ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate is a fluorinated organic compound with the molecular formula C10H15FO2. This compound is known for its unique structure, which includes a fluoro group and a methylene group attached to a cyclohexane ring. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with ethyl fluoroacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
科学研究应用
ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The methylene group can also participate in reactions that modify the compound’s activity and stability.
相似化合物的比较
Similar Compounds
- Ethyl 1-chloro-4-methylenecyclohexanecarboxylate
- Ethyl 1-bromo-4-methylenecyclohexanecarboxylate
- Ethyl 1-iodo-4-methylenecyclohexanecarboxylate
Uniqueness
ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C10H15FO2 |
|---|---|
分子量 |
186.22 g/mol |
IUPAC 名称 |
ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H15FO2/c1-3-13-9(12)10(11)6-4-8(2)5-7-10/h2-7H2,1H3 |
InChI 键 |
RBHLOSSYNYIVSF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCC(=C)CC1)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
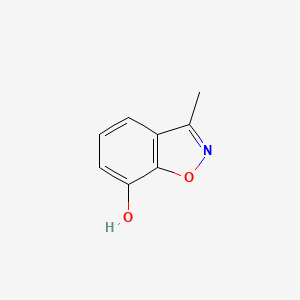
![2-[[(2,3-Difluorophenyl)methyl]thio]-4,6-pyrimidinediamine](/img/structure/B8742832.png)
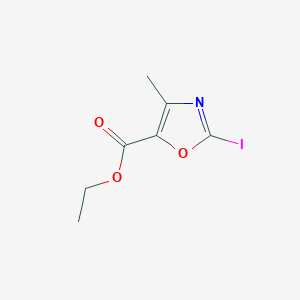
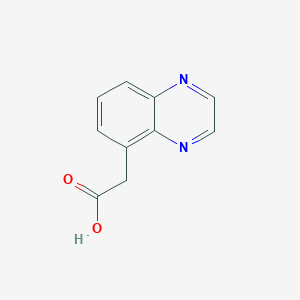
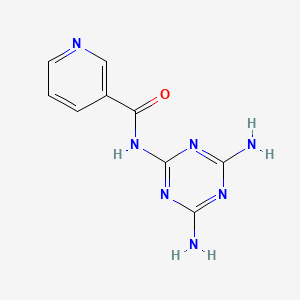
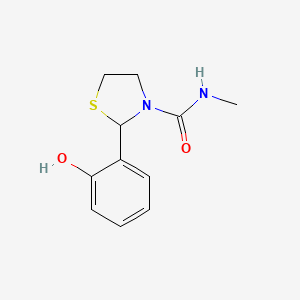
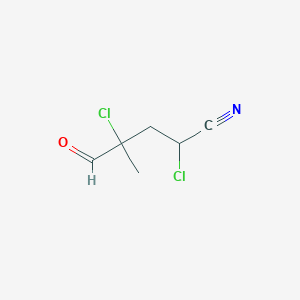

![DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE](/img/structure/B8742888.png)
